2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
328282-81-1
VCID:
VC0394017
InChI:
InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2
SMILES:
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula:
C19H16N2O3
Molecular Weight:
320.3g/mol
2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
CAS No.: 328282-81-1
Main Products
VCID: VC0394017
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3g/mol
CAS No. | 328282-81-1 |
---|---|
Product Name | 2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione |
Molecular Formula | C19H16N2O3 |
Molecular Weight | 320.3g/mol |
IUPAC Name | 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2 |
Standard InChIKey | RWOLQXHMSVKCDQ-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
PubChem Compound | 683319 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume